3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile
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Overview
Description
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile is a chemical compound that features a benzofuran ring fused with a nitrile group and a hydroxyl group. Benzofurans are a class of heterocyclic compounds widely found in nature and have been the focus of extensive research due to their diverse biological activities
Preparation Methods
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile typically involves a multi-step reaction sequenceThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.
Chemical Reactions Analysis
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activities, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The nitrile and hydroxyl groups may also play a role in the compound’s binding affinity and specificity . Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile can be compared with other benzofuran derivatives, such as:
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine): This compound has similar structural features but different functional groups, leading to distinct biological activities.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate: Another benzofuran derivative with different substituents, used in various chemical and biological applications.
Properties
Molecular Formula |
C11H11NO2 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H11NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-4,6H2 |
InChI Key |
LWGSYEBXSIHNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CC#N)O |
Origin of Product |
United States |
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